

L-Citrulline-d7 chemical structure and molecular weight

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Compound of Interest

Compound Name: L-Citrulline-d7

Cat. No.: B12403572

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L-Citrulline-d7: A Technical Guide for Researchers

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This technical guide provides an in-depth overview of **L-Citrulline-d7**, a deuterated isotopologue of the non-essential amino acid L-Citrulline. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, its application in experimental protocols, and its role in relevant biological pathways.

Core Chemical and Physical Data

L-Citrulline-d7 is a stable, isotopically labeled form of L-Citrulline, where seven hydrogen atoms have been replaced by deuterium. This labeling makes it an invaluable tool in mass spectrometry-based quantitative analysis, serving as an internal standard to ensure accuracy and precision.

Property	Value	Source(s)
Chemical Formula	C ₆ H ₆ D ₇ N ₃ O ₃	[1][2][3]
Molecular Weight	182.23 g/mol	[1][2]
CAS Number	2483831-24-7	
Synonyms	L-Citrulline-2,3,3,4,4,5,5-d7, N5-(Aminocarbonyl)-L- ornithine-d7	
IUPAC Name	(2S)-2-amino-5- (carbamoylamino)-2,3,3,4,4,5, 5-heptadeuteriopentanoic acid	

Chemical Structure

The chemical structure of **L-Citrulline-d7** is identical to that of L-Citrulline, with the exception of the deuterium labeling at the 2, 3, 4, and 5 positions.

Fig 1. Chemical Structure of **L-Citrulline-d7**

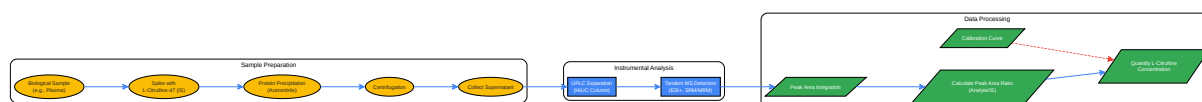
Experimental Protocols: Quantification of L-Citrulline using LC-MS/MS

L-Citrulline-d7 is predominantly used as an internal standard for the accurate quantification of endogenous L-Citrulline in biological matrices such as plasma, red blood cells, and urine. The following outlines a general workflow for such an analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Methodology:

- Sample Preparation:
 - A known concentration of **L-Citrulline-d7** (internal standard) is spiked into the biological sample (e.g., plasma).
 - Proteins are precipitated from the sample, typically using a solvent like acetonitrile.

- The sample is centrifuged, and the supernatant is collected for analysis.
- UPLC Separation:
 - The extracted sample is injected into a UPLC system.
 - Separation is achieved on a suitable column, often a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is effective for polar analytes like amino acids.
 - A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solvent (e.g., water with a formic acid modifier) is employed to separate L-Citrulline from other matrix components.
- MS/MS Detection:
 - The eluent from the UPLC is introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.
 - The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both L-Citrulline and **L-Citrulline-d7**. This is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
 - For L-Citrulline: A common transition is m/z 176 \rightarrow 70.
 - For **L-Citrulline-d7**: A common transition is m/z 183 \rightarrow 74 (note: the exact m/z may vary slightly based on the specific deuteration pattern).
- Quantification:
 - The peak areas of the analyte (L-Citrulline) and the internal standard (**L-Citrulline-d7**) are measured from the resulting chromatograms.
 - A calibration curve is constructed by analyzing standards containing known concentrations of L-Citrulline and a fixed concentration of **L-Citrulline-d7**.
 - The concentration of L-Citrulline in the unknown sample is determined by comparing the ratio of its peak area to that of the internal standard against the calibration curve.



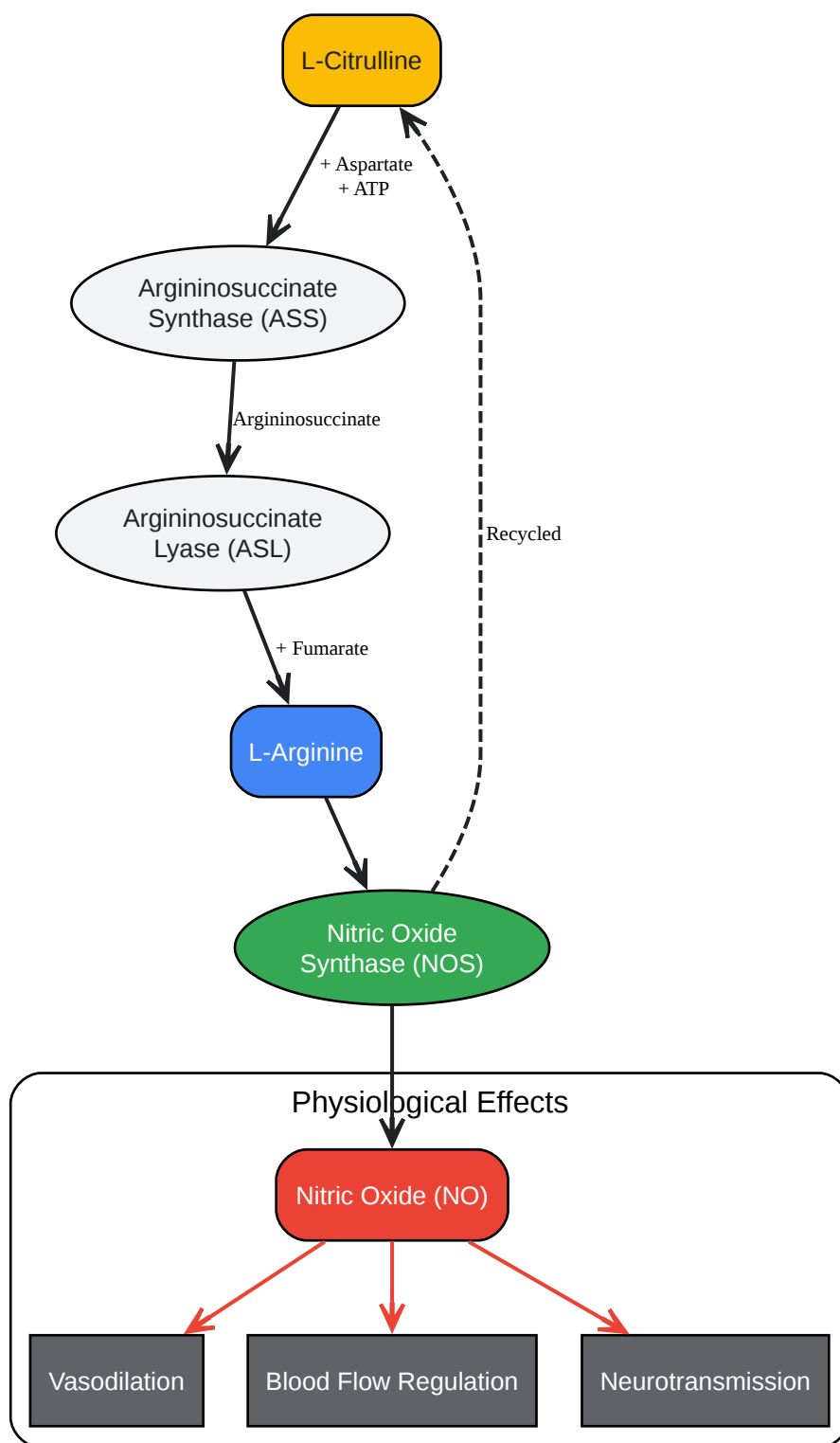
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Fig 2. Experimental Workflow for L-Citrulline Quantification

Biological Significance: The Nitric Oxide Pathway

L-Citrulline is a key intermediate in several metabolic pathways, most notably the nitric oxide (NO) cycle. L-Citrulline supplementation is considered an effective strategy to increase systemic L-Arginine levels, the direct precursor for NO synthesis. This is because L-Citrulline bypasses hepatic metabolism, making it more bioavailable than L-Arginine itself.

Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation, blood flow regulation, and neurotransmission. The synthesis of NO from L-Arginine is catalyzed by nitric oxide synthase (NOS) enzymes, which also produces L-Citrulline as a byproduct. This L-Citrulline can then be recycled back to L-Arginine, thus sustaining NO production.



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Fig 3. L-Citrulline in the Nitric Oxide Signaling Pathway

In conclusion, **L-Citrulline-d7** is an essential tool for researchers studying the metabolism and physiological roles of L-Citrulline. Its use as an internal standard in mass spectrometry allows for reliable quantification, which is crucial for understanding its involvement in pathways such as nitric oxide synthesis and for the development of novel therapeutic strategies.

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